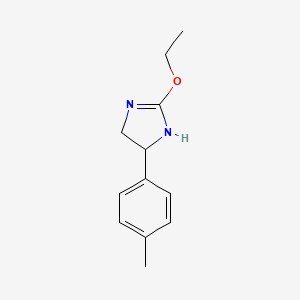
2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with ethoxy and p-tolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxy-substituted aldehydes with p-tolyl-substituted amines in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from 60°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as catalyst concentration and reaction time, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield dihydroimidazole derivatives with different substituents.
Substitution: The ethoxy and p-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce various dihydroimidazole compounds.
Applications De Recherche Scientifique
2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-ethoxy-4-(p-tolyl)-1H-imidazole: Similar structure but lacks the dihydro component.
4,5-dihydro-1H-imidazole: Basic structure without ethoxy and p-tolyl substitutions.
2-ethoxy-1H-imidazole: Lacks the p-tolyl group.
Uniqueness
2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole is unique due to the combination of its ethoxy and p-tolyl substitutions on the imidazole ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
187174-42-1 |
|---|---|
Formule moléculaire |
C12H16N2O |
Poids moléculaire |
204.273 |
Nom IUPAC |
2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C12H16N2O/c1-3-15-12-13-8-11(14-12)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,13,14) |
Clé InChI |
PHHAFBAVTGAUKE-UHFFFAOYSA-N |
SMILES |
CCOC1=NCC(N1)C2=CC=C(C=C2)C |
Synonymes |
1H-Imidazole,2-ethoxy-4,5-dihydro-4-(4-methylphenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















